molecular formula C10H11NO4 B2888704 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid CAS No. 68790-40-9

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid

Cat. No.: B2888704
CAS No.: 68790-40-9
M. Wt: 209.201
InChI Key: VEDYEDNQLTUCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl anthranilate with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of methyl anthranilate attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites of enzymes or interacting with cellular receptors, leading to changes in biochemical processes.

Comparison with Similar Compounds

    Methyl 2-[(methoxycarbonyl)amino]benzoate: This compound is similar in structure but differs in the ester group.

    Benzoic acid derivatives: Other derivatives of benzoic acid with different substituents can be compared based on their chemical properties and applications.

Uniqueness: 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[methoxycarbonyl(methyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(10(14)15-2)8-6-4-3-5-7(8)9(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDYEDNQLTUCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.